

MRL-871: A Technical Guide for Immunology and Inflammation Research

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Compound of Interest

Compound Name: MRL-871

Cat. No.: B15544042

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Abstract

MRL-871 is a potent and selective allosteric inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt). As a key transcription factor driving the differentiation of pro-inflammatory Th17 cells and the production of interleukin-17 (IL-17), RORyt has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of **MRL-871**, including its mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of **MRL-871** and other RORyt inverse agonists.

Introduction

The T helper 17 (Th17) cell lineage and its signature cytokine, IL-17, are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The transcription factor RORyt is indispensable for the differentiation and function of Th17 cells, making it a highly attractive target for therapeutic intervention. **MRL-871** is a small molecule that potently and selectively inhibits RORyt activity through a novel allosteric mechanism, offering a potential new avenue for the treatment of Th17-mediated inflammatory conditions.

Mechanism of Action

MRL-871 functions as an inverse agonist of ROR γ t, meaning it reduces the constitutive activity of the receptor. Unlike orthosteric inhibitors that compete with the natural ligand at the ligand-binding pocket, **MRL-871** binds to a distinct, allosteric site on the ROR γ t ligand-binding domain (LBD).[1][2][3] This binding event induces a conformational change in the receptor, specifically repositioning Helix 12, which is critical for the recruitment of coactivator proteins.[1][2] By preventing coactivator binding, **MRL-871** effectively blocks the transcriptional activity of ROR γ t, leading to a downstream reduction in the expression of its target genes, most notably IL17A.[1][4][5] A key advantage of its allosteric mode of action is that its inhibitory effect is independent of the concentration of the natural ligand, cholesterol.[2]

Signaling Pathway Diagram



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